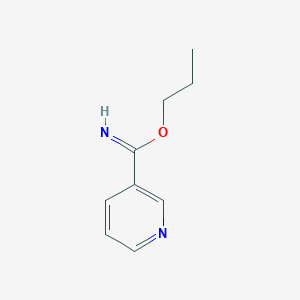
3-Pyridinecarboximidic acid, propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboximidic acid, propyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a carboximidic acid group and a propyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidic acid, propyl ester typically involves the esterification of 3-pyridinecarboximidic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-Pyridinecarboximidic acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-pyridinecarboximidic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed
Hydrolysis: 3-Pyridinecarboximidic acid and propanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-Pyridinecarboximidic acid, propyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Pyridinecarboximidic acid, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pyridine ring can also participate in binding interactions with proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxylic acid: Lacks the ester group, making it less lipophilic.
3-Pyridinecarboximidic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a propyl ester group.
4-Pyridinecarboximidic acid, propyl ester: The carboximidic acid group is positioned at the 4-position on the pyridine ring.
Uniqueness
3-Pyridinecarboximidic acid, propyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
属性
CAS 编号 |
143966-29-4 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC 名称 |
propyl pyridine-3-carboximidate |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-9(10)8-4-3-5-11-7-8/h3-5,7,10H,2,6H2,1H3 |
InChI 键 |
JJJRVXVHMCAYLB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=N)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
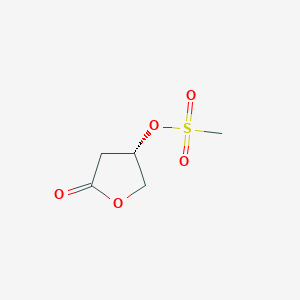
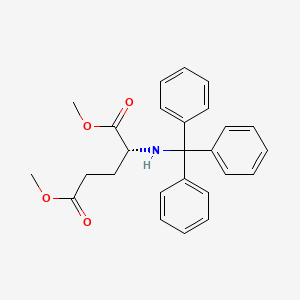
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
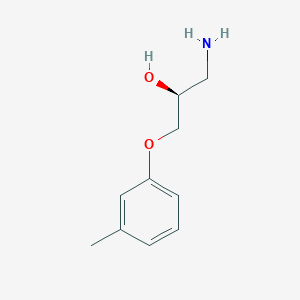
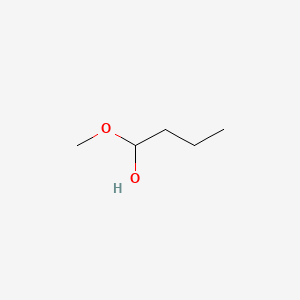
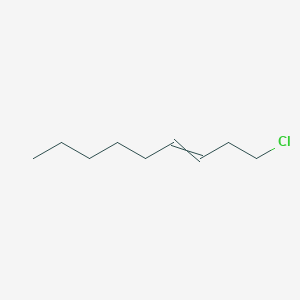
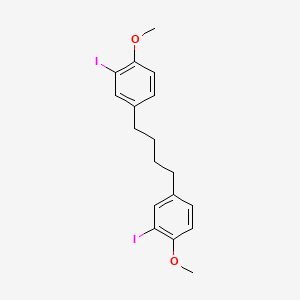
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)

![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)
